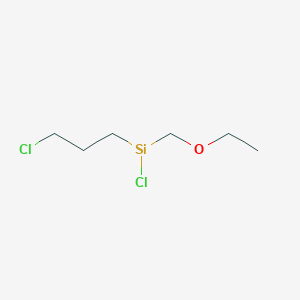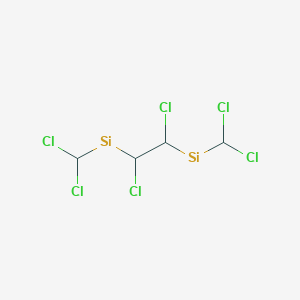![molecular formula C26H33ClN2 B12523509 1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 668989-10-4](/img/structure/B12523509.png)
1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique structure and properties It is composed of an anthracene moiety attached to an imidazolium core, with an octyl chain providing additional hydrophobic character
Preparation Methods
The synthesis of 1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 9-chloromethylanthracene with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolium core can be reduced to form imidazoline derivatives.
Scientific Research Applications
1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe for studying biological systems due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. The imidazolium core can interact with cellular membranes, leading to increased permeability and potential antimicrobial effects. These interactions are mediated through various pathways, including oxidative stress and membrane disruption .
Comparison with Similar Compounds
1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with similar compounds, such as:
N-(9-Anthracenylmethyl)cinchonindinium chloride: This compound also contains an anthracene moiety but is attached to a cinchonidine core, providing different chemical and biological properties.
9-Anthraldehyde oxime: This compound features an anthracene moiety with an oxime functional group, used in various synthetic applications.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Properties
CAS No. |
668989-10-4 |
|---|---|
Molecular Formula |
C26H33ClN2 |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
1-(anthracen-9-ylmethyl)-3-octyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C26H32N2.ClH/c1-2-3-4-5-6-11-16-27-17-18-28(21-27)20-26-24-14-9-7-12-22(24)19-23-13-8-10-15-25(23)26;/h7-10,12-15,17-19H,2-6,11,16,20-21H2,1H3;1H |
InChI Key |
TZAOOWMLGMHTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C[NH+](C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


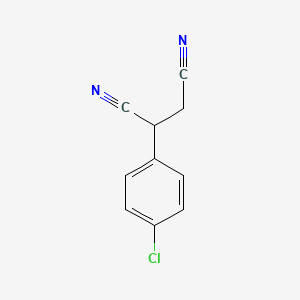


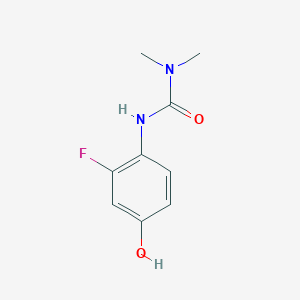
![{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene](/img/structure/B12523442.png)
![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)
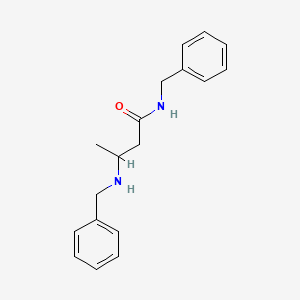
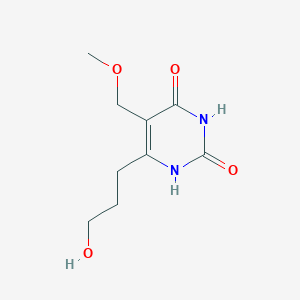
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
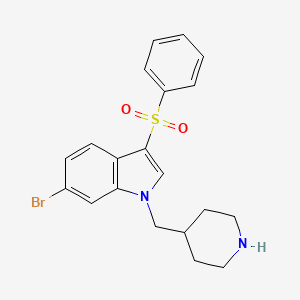
![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)
